molecular formula C19H20FN3O4 B2736607 Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate CAS No. 1203239-61-5

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate

Cat. No.: B2736607
CAS No.: 1203239-61-5
M. Wt: 373.384
InChI Key: OEJYKAUYBFIZKP-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate is a chemical compound with diverse applications in scientific research. Its unique structural properties and potential interactions with biological systems make it valuable in fields such as drug development and material synthesis.

Scientific Research Applications

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of esters largely depends on their specific structure and the context in which they are used. For example, in biological systems, esters play key roles in many biochemical reactions, including the formation of fats and oils .

Safety and Hazards

The safety and hazards associated with a specific ester would depend on its specific structure. It’s always important to refer to the Safety Data Sheet (SDS) for specific information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzoic acid with an amine to form 2-(2-fluorobenzamido)phenylamine. This intermediate is then reacted with ethyl 3-isocyanatopropanoate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzamido group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas or amides.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-(2-(2-chlorobenzamido)phenyl)ureido)propanoate
  • Ethyl 3-(3-(2-(2-bromobenzamido)phenyl)ureido)propanoate
  • Ethyl 3-(3-(2-(2-iodobenzamido)phenyl)ureido)propanoate

Uniqueness

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate is unique due to the presence of the fluorine atom in the benzamido group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with biological systems, making it distinct from its halogenated analogs.

Properties

IUPAC Name

ethyl 3-[[2-[(2-fluorobenzoyl)amino]phenyl]carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c1-2-27-17(24)11-12-21-19(26)23-16-10-6-5-9-15(16)22-18(25)13-7-3-4-8-14(13)20/h3-10H,2,11-12H2,1H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJYKAUYBFIZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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